Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate
Description
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate (CAS: 183721-37-1) is a phenolic ester derivative with the molecular formula C₁₈H₂₈O₄ and a molecular weight of 308.4 g/mol . The compound features a central hydroxyphenyl group substituted with two bulky tert-butyl groups at the 3- and 5-positions, a methoxyacetate moiety at the 2-position, and a methyl ester group. The tert-butyl substituents likely enhance steric hindrance, improving stability against oxidation and thermal degradation. The compound is listed with a purity of ≥95%, though it is currently marked as discontinued in commercial catalogs .
Properties
IUPAC Name |
methyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-17(2,3)12-9-11(15(21-7)16(20)22-8)10-13(14(12)19)18(4,5)6/h9-10,15,19H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMROFKGANKWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate typically involves esterification reactions. One common method includes the reaction of 3,5-di(tert-butyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions may vary, but strong acids or bases can facilitate these reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate involves its antioxidant properties. The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This compound may also interact with specific molecular targets and pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related esters, focusing on substituents, functional groups, and applications. Key analogs include:
Key Differences and Implications
Substituent Effects :
- The target compound and the 2-ethylhexyl derivative share the 3,5-di-tert-butyl-4-hydroxyphenyl group, which confers high steric bulk and oxidative stability. However, the thioacetate and 2-ethylhexyl ester in the latter likely enhance lipid solubility, making it suitable for polymer stabilization .
- In contrast, Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)-phenyl]acetate contains electron-withdrawing groups (nitro, trifluoromethyl), which may increase reactivity in agrochemical applications (e.g., herbicides).
The thioacetate in the 2-ethylhexyl derivative introduces sulfur, which can participate in radical scavenging or metal chelation, broadening its industrial utility.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (308.4 g/mol) compared to Methyl 2-(4-hydroxyphenyl)acetate (166.2 g/mol) reduces water solubility but improves compatibility with hydrophobic matrices (e.g., plastics).
Biological Activity: While Methyl 2-(4-hydroxyphenyl)acetate exhibits antimicrobial activity , the target compound’s bioactivity remains unconfirmed in the provided evidence.
Biological Activity
Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate (CAS: 183721-37-1) is an organic compound characterized by its unique chemical structure, which includes a hydroxyphenyl group with two tert-butyl substituents. This compound has garnered attention for its potential biological activities, particularly its antioxidant properties and applications in pharmaceuticals and materials science.
Molecular Formula: C18H28O4
Molecular Weight: 308.41 g/mol
The synthesis of this compound typically involves the esterification of 3,5-di(tert-butyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This process results in the formation of the ester through the removal of water, yielding this compound as a stable product .
The biological activity of this compound is primarily attributed to its antioxidant properties . The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to cells and tissues. This mechanism is crucial in applications where oxidative stress is a concern, such as in pharmaceuticals and cosmetics .
Antioxidant Properties
This compound has been investigated for its antioxidant capabilities. Studies indicate that it can effectively scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to mitigate oxidative stress makes it a candidate for therapeutic applications .
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. It has been studied for its potential to inhibit inflammatory pathways, making it relevant for conditions characterized by chronic inflammation .
Potential Therapeutic Uses
The compound is being explored for various therapeutic applications:
- Cancer Therapy: Its antioxidant properties may contribute to protective effects against cancer cell proliferation.
- Cosmetics: Due to its ability to protect skin cells from oxidative damage, it is considered for use in anti-aging products.
- Pharmaceuticals: Its stability and reactivity make it suitable for drug formulation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antioxidant Activity Study: A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent against oxidative damage .
- Anti-inflammatory Research: Research involving animal models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in managing inflammation .
- Comparative Analysis with Similar Compounds: Comparative studies with related compounds such as BHT (Butylated Hydroxytoluene) showed that this compound exhibited superior antioxidant activity due to its structural features .
Data Table: Biological Activity Overview
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Scavenges free radicals | Hydrogen donation from hydroxy group |
| Anti-inflammatory | Reduces inflammation markers | Inhibition of pro-inflammatory pathways |
| Cancer protection | Potential inhibition of cell proliferation | Antioxidant effects reducing oxidative stress |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate, and how can reaction conditions be optimized for higher yield?
- Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of hydroxyl groups and esterification. Key factors include:
- Catalyst selection : Use of Lewis acids (e.g., trifluoroacetic acid) or organometallic reagents to enhance reaction efficiency .
- Solvent systems : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while flow microreactors enable precise temperature control and reduced side reactions compared to batch processes .
- Reaction monitoring : Techniques like LC-MS or TLC ensure intermediate stability and track progress .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?
- Answer :
- NMR spectroscopy : H and C NMR identify substituents (e.g., tert-butyl groups at δ ~1.3 ppm) and confirm ester linkages (δ ~3.7 ppm for methoxy) .
- X-ray crystallography : SHELXL software refines crystal structures, resolving steric interactions between tert-butyl groups and the aromatic core .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the primary challenges in achieving high purity during synthesis, and what purification methods are recommended?
- Answer : Challenges include byproduct formation (e.g., incomplete esterification) and residual catalysts. Purification strategies:
- Column chromatography : Silica gel with gradient elution (heptane/EtOAc) separates polar impurities .
- Recrystallization : Use of ethanol/water mixtures enhances crystal purity by exploiting solubility differences .
- HPLC : Reverse-phase methods resolve closely related derivatives .
Advanced Research Questions
Q. How do the steric effects of the tert-butyl groups influence the compound's reactivity and stability in different environments?
- Answer : The tert-butyl groups hinder electrophilic substitution at the 3,5-positions of the phenol ring, directing reactivity to the para-hydroxyl group. Stability studies show:
- Oxidative resistance : The bulky substituents protect the phenolic -OH from autoxidation, as confirmed by accelerated aging tests under O .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, attributed to steric strain in the crystal lattice .
Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic stereochemistry or hydrogen bonding. Solutions include:
- Variable-temperature NMR : Identifies conformational exchange broadening .
- DFT calculations : Gaussian software models predict chemical shifts and coupling constants, aligning with experimental data .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientation .
Q. In catalytic applications, how does the compound's electronic structure affect its interaction with other molecules, and what computational methods validate these interactions?
- Answer : The electron-rich phenol moiety facilitates hydrogen bonding with substrates. Computational approaches:
- Molecular docking : AutoDock Vina simulates binding affinities with enzymes, revealing preferential interactions at hydrophobic pockets .
- Hammett analysis : Quantifies substituent effects on reaction rates, showing σ values for tert-butyl groups enhance electron donation .
Q. What are the best practices for handling and storing this compound to prevent degradation, based on its physicochemical properties?
- Answer :
- Storage : Argon-atmosphere vials at -20°C prevent hydrolysis of the ester group .
- Handling : Use of gloveboxes (O < 1 ppm) minimizes oxidation, as per GHS safety guidelines for phenolic compounds .
Q. How can mechanistic studies elucidate the compound's behavior under varying pH and temperature conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
